molecular formula C18H16Cl2N2O3 B12020352 N'-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide CAS No. 765901-96-0

N'-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide

Katalognummer: B12020352
CAS-Nummer: 765901-96-0
Molekulargewicht: 379.2 g/mol
InChI-Schlüssel: VKSQHDAJRSCIER-SRZZPIQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an allyloxy group attached to a benzylidene moiety, and a dichlorophenoxy group attached to an acetohydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves the condensation reaction between 2-(2,3-dichlorophenoxy)acetic acid hydrazide and 2-(allyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The allyloxy and dichlorophenoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2-(Methoxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
  • N’-(2-(Ethoxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
  • N’-(2-(Propoxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide

Uniqueness

N’-(2-(Allyloxy)benzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

765901-96-0

Molekularformel

C18H16Cl2N2O3

Molekulargewicht

379.2 g/mol

IUPAC-Name

2-(2,3-dichlorophenoxy)-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16Cl2N2O3/c1-2-10-24-15-8-4-3-6-13(15)11-21-22-17(23)12-25-16-9-5-7-14(19)18(16)20/h2-9,11H,1,10,12H2,(H,22,23)/b21-11+

InChI-Schlüssel

VKSQHDAJRSCIER-SRZZPIQSSA-N

Isomerische SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl

Kanonische SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.